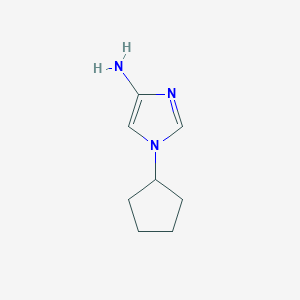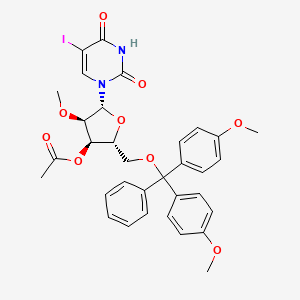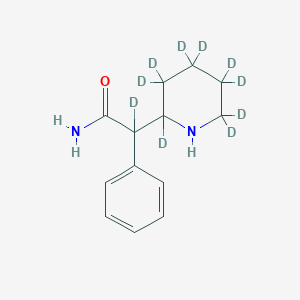
a-Phenyl-2-piperidineacetamide-d10 (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Phenyl-2-piperidineacetamide-d10: is a deuterated analog of alpha-Phenyl-2-piperidineacetamide, a compound known for its applications in various scientific fields. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-2-piperidineacetamide-d10 typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Acetamide Formation: The acetamide group is formed through an amidation reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of alpha-Phenyl-2-piperidineacetamide-d10 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: Alpha-Phenyl-2-piperidineacetamide-d10 can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Alpha-Phenyl-2-piperidineacetamide-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of alpha-Phenyl-2-piperidineacetamide-d10 involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s pharmacokinetics and dynamics.
相似化合物的比较
Alpha-Phenyl-2-piperidineacetamide: The non-deuterated analog.
Alpha-Phenyl-2-piperidineethanol: A structurally similar compound with an ethanol group instead of an acetamide group.
Alpha-Phenyl-2-piperidinecarboxylic acid: A compound with a carboxylic acid group instead of an acetamide group.
Uniqueness: Alpha-Phenyl-2-piperidineacetamide-d10 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing distinct advantages in various research applications.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
228.36 g/mol |
IUPAC 名称 |
2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/i4D2,5D2,8D2,9D2,11D,12D |
InChI 键 |
LJLMNWPXAYKPGV-KKRRWKDRSA-N |
手性 SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
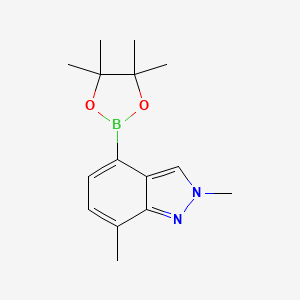
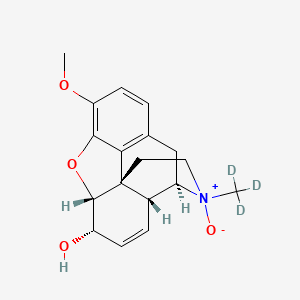
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)

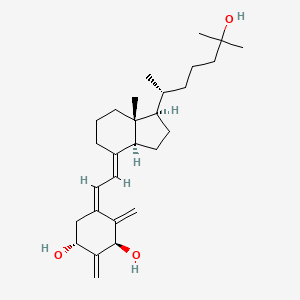
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
